13-Metiltetradecanoato de metilo

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Biodiesel Production

Methyl 13-methyltetradecanoate is primarily studied for its potential use as a biodiesel component. Biodiesel is produced through the transesterification of triglycerides from vegetable oils or animal fats with methanol or ethanol. The properties of methyl esters, including their viscosity, cetane number, and oxidative stability, are critical for their performance as biodiesel.

Key Findings:

- Oxidation Behavior: Studies have modeled the oxidation behavior of large methyl esters like methyl 13-methyltetradecanoate to understand their combustion characteristics in engines. Research indicates that larger methyl esters exhibit similar reactivity to alkanes of comparable size, making them suitable surrogates for biodiesel fuels in combustion studies .

- Fuel Properties: The cetane number and cold flow properties of methyl esters impact engine performance and emissions. Methyl 13-methyltetradecanoate's properties can be optimized through blending with other biodiesel components to enhance overall fuel quality .

Food Science and Nutrition

Methyl esters, including methyl 13-methyltetradecanoate, are also investigated for their roles in food science due to their potential health benefits and functional properties.

Applications:

- Flavoring Agents: Methyl esters can serve as flavoring agents in food products due to their pleasant aroma and taste profiles.

- Nutritional Supplements: Fatty acid methyl esters are explored for their nutritional benefits, particularly in dietary supplements aimed at improving lipid profiles .

Biochemical Research

In biochemical research, methyl 13-methyltetradecanoate is utilized for various analytical purposes.

Research Applications:

- Metabolomics: This compound is studied within the context of metabolomics to understand its metabolic pathways and effects on biological systems. It can serve as a biomarker for certain metabolic conditions .

- Lipid Studies: As a lipid compound, it is used in studies examining lipid metabolism and the role of fatty acids in cellular functions .

Case Studies

Several case studies highlight the utility of methyl 13-methyltetradecanoate across different applications:

Mecanismo De Acción

El mecanismo de acción del éster metílico del ácido 13-metil mirístico implica su interacción con objetivos moleculares y vías específicas. En los sistemas biológicos, el éster se puede hidrolizar para liberar ácido 13-metil mirístico, que luego participa en varias vías metabólicas. Se ha demostrado que el compuesto induce la apoptosis mediada por mitocondrias a través de las vías AKT y MAPK, destacando sus posibles aplicaciones terapéuticas .

Compuestos similares:

Miristato de metilo (tetradecanoato de metilo): Un éster metílico de ácido mirístico, comúnmente utilizado como agente saborizante y en la producción de biodiesel.

Laurato de metilo (dodecanoato de metilo): Otro éster metílico de ácido graso utilizado en aplicaciones similares al miristato de metilo.

Singularidad: El éster metílico del ácido 13-metil mirístico es único debido a su estructura metilada, que confiere propiedades químicas y físicas distintas. Esta metilación mejora su estabilidad y lo convierte en un marcador valioso para la contaminación bacteriana, diferenciándolo de otros ésteres metílicos de ácidos grasos no metilados .

Análisis Bioquímico

Biochemical Properties

Methyl 13-methyltetradecanoate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The nature of these interactions is complex and involves various biochemical pathways. The compound’s role in these reactions is crucial for understanding its biochemical properties.

Cellular Effects

Methyl 13-methyltetradecanoate has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound’s influence on these cellular processes is a key aspect of its cellular effects.

Molecular Mechanism

The molecular mechanism of Methyl 13-methyltetradecanoate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, providing a thorough explanation of its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 13-methyltetradecanoate change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Methyl 13-methyltetradecanoate vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Methyl 13-methyltetradecanoate is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

Methyl 13-methyltetradecanoate is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Methyl 13-methyltetradecanoate and its effects on activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del éster metílico del ácido 13-metil mirístico típicamente implica la esterificación del ácido 13-metil mirístico con metanol en presencia de un catalizador ácido. La reacción generalmente se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa del ácido a su forma de éster .

Métodos de producción industrial: En entornos industriales, la producción de éster metílico del ácido 13-metil mirístico se puede lograr mediante procesos de esterificación a gran escala. Estos procesos a menudo utilizan reactores de flujo continuo para mantener condiciones de reacción óptimas y maximizar el rendimiento. El uso de reactivos de alta pureza y medidas estrictas de control de calidad asegura la consistencia y la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El éster metílico del ácido 13-metil mirístico experimenta varias reacciones químicas, que incluyen:

Oxidación: El éster se puede oxidar para formar los ácidos carboxílicos correspondientes.

Reducción: La reducción del éster puede producir el alcohol correspondiente.

Sustitución: El grupo éster se puede sustituir con otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.

Principales productos formados:

Oxidación: Ácido 13-metil mirístico.

Reducción: Alcohol 13-metil miristílico.

Sustitución: Varios ésteres sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

Methyl myristate (Methyl tetradecanoate): A methyl ester of myristic acid, commonly used as a flavoring agent and in the production of biodiesel.

Methyl laurate (Methyl dodecanoate): Another fatty acid methyl ester used in similar applications as methyl myristate.

Uniqueness: 13-methyl Myristic Acid methyl ester is unique due to its methylated structure, which imparts distinct chemical and physical properties. This methylation enhances its stability and makes it a valuable marker for bacterial contamination, distinguishing it from other non-methylated fatty acid methyl esters .

Actividad Biológica

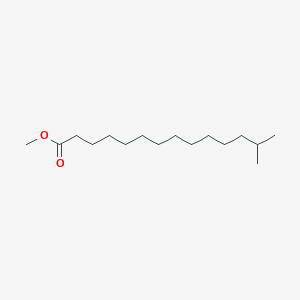

Methyl 13-methyltetradecanoate (also known as methyl 13-methyltetradecanoic acid or methyl isopentadecanoate) is a branched-chain fatty acid ester with significant biological activity, particularly in the context of cancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C₁₆H₃₂O₂

- Molecular Weight : 256.42 g/mol

- CAS Number : 5129-59-9

- Structural Formula :

Biological Activity Overview

Methyl 13-methyltetradecanoate has been primarily studied for its anticancer properties. Research indicates that it can induce apoptosis (programmed cell death) in various cancer cell lines through several molecular pathways.

-

Induction of Apoptosis :

- Methyl 13-methyltetradecanoate induces apoptosis in human cancer cells, notably through mitochondrial-mediated pathways. This process involves the regulation of key signaling molecules such as AKT (protein kinase B) and MAPK (mitogen-activated protein kinase) pathways, which are crucial for cell survival and proliferation .

- Down-regulation of p-AKT :

- Stability of Cellular Environment :

Case Studies and Experimental Data

In Vivo and In Vitro Studies

Research has been conducted both in vitro (in laboratory settings) and in vivo (in living organisms). For instance, one study documented the effects of methyl 13-methyltetradecanoate on rat models over a 42-day treatment period. Results indicated no adverse effects on adipose tissue turnover, suggesting a favorable safety profile for further development as a therapeutic agent .

Potential Therapeutic Applications

Given its ability to induce apoptosis selectively in cancer cells while exhibiting minimal toxicity to normal cells, methyl 13-methyltetradecanoate is being considered as a potential chemotherapeutic agent. Its unique properties differentiate it from conventional drugs, which often come with significant side effects.

Summary of Medical Implications

- Anticancer Agent : Potential use as a supplementary treatment alongside traditional chemotherapy.

- Safety Profile : Low toxicity makes it an attractive candidate for further clinical trials.

- Mechanism Exploration : Ongoing research aims to fully elucidate the molecular mechanisms underlying its effects on cancer cells.

Propiedades

IUPAC Name |

methyl 13-methyltetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-15(2)13-11-9-7-5-4-6-8-10-12-14-16(17)18-3/h15H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGUSDOXMVVCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408101 | |

| Record name | Methyl 13-methyltetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-59-9 | |

| Record name | Methyl 13-methyltetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5129-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 13-methyltetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.